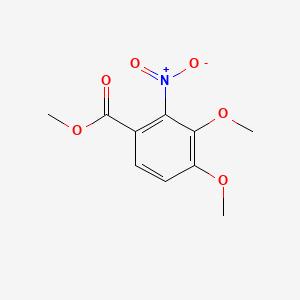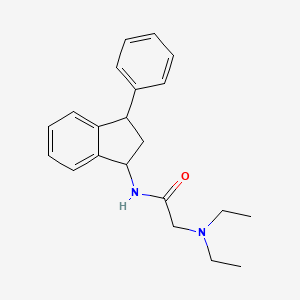
Acetamide, 2-(diethylamino)-N-(2,3-dihydro-3-phenyl-1H-inden-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Acetamide, 2-(diethylamino)-N-(2,3-dihydro-3-phenyl-1H-inden-1-yl)-” is a complex organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group (C=O) attached to a nitrogen atom (N)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, 2-(diethylamino)-N-(2,3-dihydro-3-phenyl-1H-inden-1-yl)-” typically involves multi-step organic reactions. The process may start with the preparation of the indene derivative, followed by the introduction of the diethylamino group and the acetamide functionality. Common reagents and conditions used in these reactions include:
Indene Derivative Preparation: This step may involve the cyclization of a suitable precursor to form the indene ring system.
Introduction of Diethylamino Group: This can be achieved through nucleophilic substitution reactions using diethylamine.
Formation of Acetamide Group: The final step involves the acylation of the amine with an acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvent selection, and reaction condition optimization.
Analyse Chemischer Reaktionen
Types of Reactions
“Acetamide, 2-(diethylamino)-N-(2,3-dihydro-3-phenyl-1H-inden-1-yl)-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmacology.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of “Acetamide, 2-(diethylamino)-N-(2,3-dihydro-3-phenyl-1H-inden-1-yl)-” involves its interaction with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to “Acetamide, 2-(diethylamino)-N-(2,3-dihydro-3-phenyl-1H-inden-1-yl)-” include other acetamides with different substituents, such as:
Acetamide, N-(2-phenylethyl)-: Featuring a phenylethyl group instead of the indene moiety.
Acetamide, N-(2,3-dihydro-1H-inden-1-yl)-: Lacking the diethylamino group.
Acetamide, N-(phenyl)-: A simpler structure with only a phenyl group.
Uniqueness
The uniqueness of “Acetamide, 2-(diethylamino)-N-(2,3-dihydro-3-phenyl-1H-inden-1-yl)-” lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Conclusion
“Acetamide, 2-(diethylamino)-N-(2,3-dihydro-3-phenyl-1H-inden-1-yl)-” is a complex and versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.
Eigenschaften
CAS-Nummer |
72336-14-2 |
|---|---|
Molekularformel |
C21H26N2O |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2-(diethylamino)-N-(3-phenyl-2,3-dihydro-1H-inden-1-yl)acetamide |
InChI |
InChI=1S/C21H26N2O/c1-3-23(4-2)15-21(24)22-20-14-19(16-10-6-5-7-11-16)17-12-8-9-13-18(17)20/h5-13,19-20H,3-4,14-15H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
LFNKDROYGHZTAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(=O)NC1CC(C2=CC=CC=C12)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanethiol, 2-[(phenylmethyl)thio]-](/img/structure/B14477919.png)
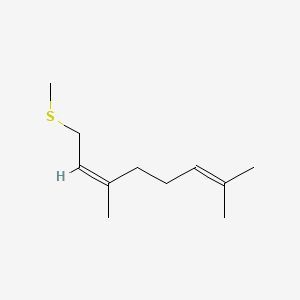

![[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene](/img/structure/B14477940.png)
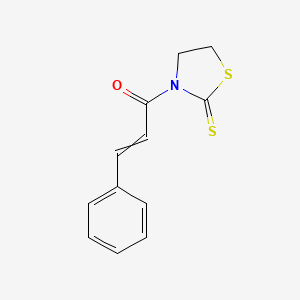
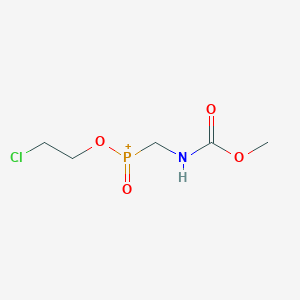
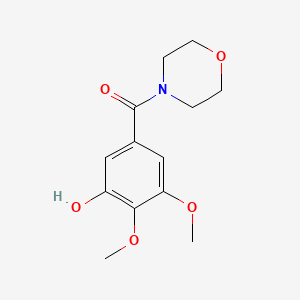
![Methyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14477959.png)
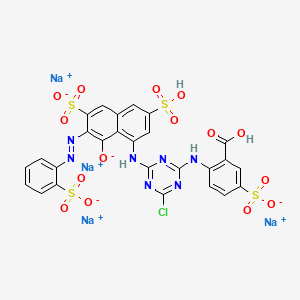

![4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14477970.png)
![Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester](/img/structure/B14477980.png)
![Phenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14477985.png)
